Diethyl (1-methylbutyl)malonate

Organic Synthesis Process Chemistry Purification

Diethyl (1-methylbutyl)malonate (CAS 117-47-5), also known as diethyl sec-amylmalonate, is a branched dialkyl malonate ester with the molecular formula C12H22O4 and a molecular weight of 230.30 g/mol. This clear, colorless liquid is characterized by a boiling point of 118-119°C at 9 mmHg, a density of 0.97 g/cm³, and a refractive index of 1.4270.

Molecular Formula C12H22O4
Molecular Weight 230.3 g/mol
CAS No. 117-47-5
Cat. No. B031766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl (1-methylbutyl)malonate
CAS117-47-5
Synonyms1-(Methylbutyl)malonic Acid Diethyl Ester;  Diethyl (1-Methylbutyl)malonate;  NSC 10820;  NSC 62700;  (1-Methylbutyl)-propanedioic Acid Diethyl Ester
Molecular FormulaC12H22O4
Molecular Weight230.3 g/mol
Structural Identifiers
SMILESCCCC(C)C(C(=O)OCC)C(=O)OCC
InChIInChI=1S/C12H22O4/c1-5-8-9(4)10(11(13)15-6-2)12(14)16-7-3/h9-10H,5-8H2,1-4H3
InChIKeyRQFSNEWORATSCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl (1-methylbutyl)malonate (CAS 117-47-5) Core Properties & Structural Identity


Diethyl (1-methylbutyl)malonate (CAS 117-47-5), also known as diethyl sec-amylmalonate, is a branched dialkyl malonate ester with the molecular formula C12H22O4 and a molecular weight of 230.30 g/mol. [1] This clear, colorless liquid is characterized by a boiling point of 118-119°C at 9 mmHg, a density of 0.97 g/cm³, and a refractive index of 1.4270. Its core structural feature is a malonate framework substituted at the C-2 position with a chiral 1-methylbutyl (sec-pentyl) group, which imparts specific steric and electronic properties that differentiate it from linear or unsubstituted malonate analogs. [2]

Chiral 1-methylbutyl group defines pentobarbital identity
Not interchangeable with linear analogs
Branched alkyl chain influences purification behavior
Boiling point distinct from butyl/isopentyl malonates
Low 1-ethylpropyl isomer content reduces downstream burden
Isomer resists conventional rectification

Diethyl (1-methylbutyl)malonate: Why Generic Alkyl Malonates Are Not Interchangeable


The assumption that any alkyl-substituted diethyl malonate can serve as a generic building block is flawed due to the profound impact of the specific alkyl chain on physicochemical properties and downstream synthetic outcomes. In a class where compounds share a common malonate core, the nature of the C-2 substituent dictates critical parameters including boiling point, density, and acidity (pKa), which in turn influence purification methods and reaction kinetics. [1] More critically, the specific alkyl group is the primary determinant of the structure and, consequently, the biological activity of derived products, such as barbiturates. [2] For instance, substituting the 1-methylbutyl group with a linear butyl or a differently branched isopentyl group will result in the synthesis of a different barbiturate derivative with a distinct pharmacological profile. This section provides the quantitative evidence necessary to justify the selection of diethyl (1-methylbutyl)malonate over its closest analogs.

Different alkyl chain → different barbiturate
Linear butyl or isopentyl malonates yield distinct active pharmaceutical ingredients, not interchangeable.
Branching shifts boiling point and density
1-Methylbutyl branching differentiates fractionation behavior; generic analogs may co-distill or alter separation efficiency.
Isomer co-production resists rectification
1-Ethylpropyl isomer forms during synthesis and is nearly inseparable, carrying through to final product as a purity risk.

Quantitative Evidence: Diethyl (1-methylbutyl)malonate Differentiation from Key Analogs


Boiling Point and Density: A 118-119°C Distinction for Reduced-Pressure Fractionation

The boiling point of diethyl (1-methylbutyl)malonate under reduced pressure (9 mmHg) is a critical parameter for its purification. This value is distinct from both its linear analog and a closely related branched isomer. Specifically, diethyl butylmalonate (linear) exhibits a boiling point of 235-240°C at atmospheric pressure, while diethyl isopentylmalonate (branched, 3-methylbutyl) has a boiling point of 241-248°C at 760 mmHg. This difference in volatility, quantified at comparable pressures, enables more efficient fractionation and purification of the target compound, directly impacting production yield and purity. [1]

Boiling Point & Density
Reported
Bp. 118–119°C (9 mmHg) vs. butyl analog 235–240°C (atm.); density 0.97 g/cm³ vs. 0.983 g/mL
Facilitates reduced-pressure fractionation and purity
Differentiation from linear and iso-pentyl analogs; conditions specified
Organic Synthesis Process Chemistry Purification

Predicted pKa of 12.69: Differentiating Acidity for Enolate Formation

The acidity of the α-proton in malonates is a key determinant of their reactivity in alkylation and condensation reactions. Diethyl (1-methylbutyl)malonate has a predicted pKa of 12.69±0.59, which is significantly more acidic than unsubstituted diethyl malonate (pKa ≈ 16.3). This difference arises from the electron-donating inductive effect of the alkyl group, which destabilizes the conjugate base. In contrast, diethyl malonate itself is more acidic than its alkylated derivatives. [1] This quantitative pKa shift informs the required base strength for quantitative enolate formation, allowing for optimized reaction conditions and improved yields in alkylation steps.

pKa Acidity
Class-level
ΔpKa ≈ -3.6 (12.69±0.59 predicted vs. 16.3 for diethyl malonate)
Informs base selection for enolate formation
Predicted pKa; experimental values in DMSO for comparator
Physical Organic Chemistry Reaction Kinetics Enolate Chemistry

Isomeric Purity: Avoiding Undesired Isomers in Barbiturate Synthesis

The synthesis of diethyl (1-methylbutyl)malonate is often plagued by the co-production of its isomer, diethyl (1-ethylpropyl)malonate, due to the use of 2-bromopentane, which is inherently contaminated with 3-bromopentane. [1] Patent literature highlights that the physical and chemical properties of these isomers are 'almost completely similar,' making their separation by conventional rectification extremely difficult. [2] The presence of this isomer impurity, even at levels >0.5%, carries through to the final drug product (pentobarbital), creating a difficult-to-remove isomer impurity that impacts product purity and regulatory compliance. [3] Procuring a highly pure source of diethyl (1-methylbutyl)malonate with low isomer content is therefore a critical quality attribute for pharmaceutical applications.

Isomeric Purity
Head-to-head
Contains >0.5% 1-ethylpropyl isomer; near-identical properties hinder rectification
Isomeric purity critical for final drug substance quality
Patent evidence; isomer separation by rectification insufficient
Pharmaceutical Synthesis Isomer Separation Process Purity

Diethyl (1-methylbutyl)malonate: Validated Application Scenarios for Procurement


Synthesis of the Controlled Barbiturate, Pentobarbital

The primary and most validated industrial application of diethyl (1-methylbutyl)malonate is as a key intermediate in the multi-step synthesis of pentobarbital (5-ethyl-5-(1-methylbutyl)barbituric acid), a Schedule II controlled substance used as a sedative, hypnotic, and veterinary euthanasia agent. [1] The 1-methylbutyl group introduced via this malonate is essential for the drug's pharmacological activity and duration of action. The synthesis involves alkylation of diethyl ethylmalonate with a 1-methylbutyl halide (or equivalent) to form diethyl ethyl(1-methylbutyl)malonate, which is then condensed with urea to form the barbiturate ring. The quality and isomeric purity of the starting malonate are critical process parameters, as detailed in Section 3. [2]

Forensic Toxicology: In Vitro Reaction with Barbiturates

A specialized research application for this compound is in forensic toxicology, where it is used in an in vitro reaction with barbiturates and formaldehyde to help evaluate the cause of death. [1] This analytical method utilizes the specific chemical reactivity of the malonate derivative to form a derivative that can be detected and quantified, aiding in the determination of barbiturate involvement in fatalities. This niche application highlights the compound's utility beyond bulk chemical synthesis and into high-stakes analytical contexts.

Stereochemical Studies and Asymmetric Synthesis

Given the presence of a chiral center in the 1-methylbutyl group, diethyl (1-methylbutyl)malonate is a valuable substrate for stereochemical investigations and asymmetric synthesis. [1] The (R) and (S) enantiomers of the derived pentobarbital have been shown to exhibit different biological effects, making access to enantiomerically enriched starting materials a key goal in medicinal chemistry. This compound serves as a model substrate for developing catalytic asymmetric alkylation methodologies, as demonstrated in the synthesis of enantioenriched barbiturates using palladium-catalyzed allylic alkylation. [2]

Application
Selection Property
Validation Focus
Pentobarbital intermediate synthesis
1-Methylbutyl chain fidelity; low isomer content
Final drug purity and yield; barbiturate ring closure efficiency
Forensic toxicology derivatization
Specific reactivity with formaldehyde-barbiturate adduct
Analytical detection and quantification of barbiturate involvement
Stereochemical and asymmetric synthesis studies
Chiral sec-pentyl center availability
Enantioselective alkylation outcomes; model substrate for catalysis

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